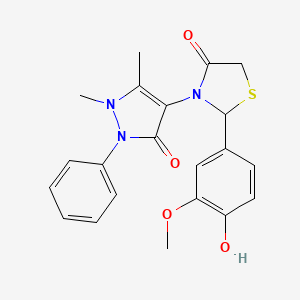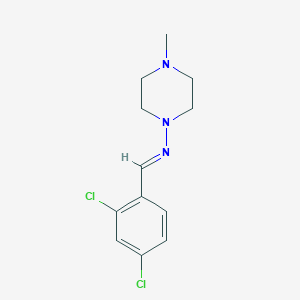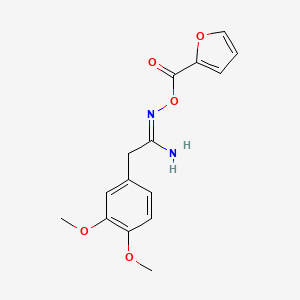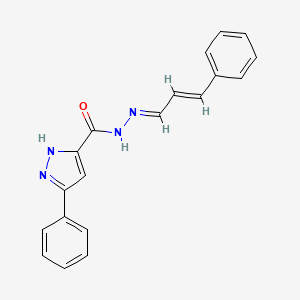![molecular formula C33H24N2O6 B3885183 4,4'-[9H-fluorene-9,9-diylbis(4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B3885183.png)
4,4'-[9H-fluorene-9,9-diylbis(4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)
Vue d'ensemble
Description
'4,4'-[9H-fluorene-9,9-diylbis(4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FDI-6 and has been synthesized using different methods.
Mécanisme D'action
FDI-6 exerts its cytotoxic effects on cancer cells by inducing apoptosis through the activation of caspase-3 and -9. FDI-6 also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, FDI-6 exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. FDI-6 also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
FDI-6 has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects and potential toxicity of FDI-6. FDI-6 has been shown to have good stability and solubility in aqueous solutions, which makes it suitable for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
FDI-6 has several advantages for lab experiments, including its potency, stability, and solubility in aqueous solutions. However, FDI-6 is a relatively new compound, and further studies are needed to determine its full potential and limitations.
Orientations Futures
FDI-6 has great potential for various applications, including cancer therapy, neuroprotection, and antimicrobial activity. Future studies should focus on optimizing the synthesis method of FDI-6 and determining its full potential in different fields. In addition, further studies are needed to determine the long-term effects and potential toxicity of FDI-6. Finally, FDI-6 can be used as a starting point for the development of new compounds with improved potency and selectivity.
Applications De Recherche Scientifique
FDI-6 has been extensively studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that FDI-6 has potent cytotoxic effects on cancer cells and can induce apoptosis in cancer cells. In addition, FDI-6 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. FDI-6 also exhibits antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(E)-4-[4-[9-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenyl]fluoren-9-yl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N2O6/c36-29(17-19-31(38)39)34-23-13-9-21(10-14-23)33(22-11-15-24(16-12-22)35-30(37)18-20-32(40)41)27-7-3-1-5-25(27)26-6-2-4-8-28(26)33/h1-20H,(H,34,36)(H,35,37)(H,38,39)(H,40,41)/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJYUJIIDPDHHI-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C=CC(=O)O)C5=CC=C(C=C5)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(C3=CC=CC=C3C2=C1)(C4=CC=C(C=C4)NC(=O)/C=C/C(=O)O)C5=CC=C(C=C5)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-2-furamide](/img/structure/B3885135.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanesulfonic acid](/img/structure/B3885151.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3885178.png)
![3-[(cyclopropylcarbonyl)amino]-4-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}benzamide](/img/structure/B3885180.png)
![2-(2-chlorophenoxy)-N'-[(5-iodo-2-furyl)methylene]acetohydrazide](/img/structure/B3885187.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B3885195.png)

![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3885214.png)

![6-[2-(5-bromo-2-furoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3885216.png)
